Adenosine amine congener
Beschreibung
Contextualization within Adenosine (B11128) Receptor Agonist Research
Adenosine is a purine (B94841) nucleoside that modulates numerous physiological functions by interacting with four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Agonists for these receptors are compounds that bind to and activate them, mimicking the effect of endogenous adenosine. The development of agonists with high selectivity for a particular receptor subtype is a crucial goal in pharmacology and chemical biology, as it allows for the precise dissection of the roles of each receptor type.
ADAC has been identified as a potent and selective agonist for the A1 adenosine receptor (A1AR). nih.govcaymanchem.com Its affinity for the A1 receptor is significantly higher than for the A2A and A3 receptors. caymanchem.com This selectivity is a key feature that distinguishes ADAC from other adenosine analogues and makes it a valuable tool for studying A1AR-mediated pathways. The activation of A1 receptors is known to be involved in various cellular responses, including the inhibition of neurotransmitter release and the protection of tissues from ischemic damage. nih.govwjgnet.com The development of selective A1 agonists like ADAC, which are reported to have fewer side effects compared to other compounds in its class, has been a significant advancement in the field. nih.govwjgnet.com
Table 1: Receptor Binding Affinity of Adenosine Amine Congener (ADAC) for Rat Adenosine Receptors
| Receptor Subtype | K_i (nM) |
|---|---|
| A1 | 0.85 caymanchem.com |
| A2A | 210 caymanchem.com |
| A3 | 281 caymanchem.com |
K_i represents the inhibition constant, a measure of a compound's binding affinity to a receptor. A lower K_i value indicates a higher binding affinity.
Historical Development and Significance of Functionalized Congeners in Chemical Biology
The development of ADAC is rooted in a drug design strategy known as the "functionalized congener approach". nih.govnih.gov This approach involves incorporating a functionalized chain into a primary drug structure, or pharmacophore, at a position that does not interfere with its biological activity. nih.gov The functional group on this chain, such as an amine or a carboxylic acid, can then be used to covalently link the congener to other molecules, like peptides, spectroscopic probes, or carrier molecules for drug targeting. nih.govnih.gov
This strategy was extended to adenosine receptor ligands to create analogues with high affinity and specificity. nih.govresearchgate.net In the case of adenosine agonists, researchers synthesized a series of functionalized congeners based on N6-phenyladenosine, a potent A1-adenosine receptor agonist. nih.gov The goal was to create derivatives that could serve as receptor and histochemical probes, as well as intermediates for radioligands and affinity columns. nih.gov The affinity of these congeners for the A1 receptor was found to be highly dependent on the nature of the spacer group and the terminal moiety. nih.gov ADAC, an this compound, emerged from this line of research as a particularly potent A1 agonist. nih.gov This approach has proven to be highly valuable in chemical biology for creating versatile tools to study receptor function and distribution. rsc.orgnih.govacs.org
Broad Impact of ADAC as a Chemical Probe and Research Tool in Biological Systems
The unique properties of ADAC have made it a widely used chemical probe and research tool in the study of biological systems. Its high affinity and selectivity for the A1 adenosine receptor allow for the specific investigation of A1AR-mediated signaling pathways.
One of the most significant applications of ADAC is in neuroprotection research. Studies have shown that ADAC exerts a neuroprotective effect in animal models of neurodegenerative disorders like Huntington's disease. nih.govjneurosci.org In a rat model using the mitochondrial inhibitor 3-nitropropionic acid, treatment with ADAC was found to reduce the size of striatal lesions and prevent the development of severe motor impairments. nih.gov It has also been shown to protect hippocampal neurons against cerebral ischemia. caymanchem.comjneurosci.org
Furthermore, ADAC has been extensively studied for its otoprotective effects. Research has demonstrated its ability to mitigate hearing loss induced by both noise exposure and ototoxic drugs like cisplatin. wjgnet.commedchemexpress.comresearchgate.netnih.govsciencedaily.com It is believed to work by reducing oxidative stress and apoptosis in the cochlea. wjgnet.commedchemexpress.com
Beyond its direct therapeutic potential in preclinical models, ADAC serves as a foundational molecule for the development of more sophisticated chemical probes. nih.gov For instance, a tritiated version, [3H]ADAC, has been synthesized and used as a radioligand for A1-adenosine receptor binding assays. nih.gov Specific binding of [3H]ADAC has been demonstrated in rat and calf cerebral cortical membranes. nih.gov Additionally, the terminal amino group of ADAC has been conjugated to fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) and 4-nitrobenz-2-oxa-1,3-diazole (NBD), to create fluorescent probes for visualizing A1 receptors. mdpi.com These tools are invaluable for studying receptor localization and dynamics in cells and tissues. mdpi.comrsc.orgresearchgate.netburleylabs.co.uk
Table 2: Research Applications of this compound (ADAC)
| Research Area | Biological System/Model | Key Findings | Reference(s) |
|---|---|---|---|
| Neuroprotection | Rat model of Huntington's disease (3-nitropropionic acid-induced toxicity) | Reduced striatal lesion size and motor impairments. nih.gov | |
| Neuroprotection | Gerbil model of cerebral ischemia | Increased survival and prevented neuronal damage in the hippocampal CA1 region. caymanchem.com | |
| Otoprotection | Rat model of noise-induced hearing loss | Mitigated auditory threshold shifts and hair cell loss. caymanchem.commedchemexpress.comnih.govsciencedaily.com | |
| Otoprotection | Rat model of cisplatin-induced ototoxicity | Reduced hearing loss and apoptosis of cochlear hair cells. wjgnet.com | |
| Receptor Binding Studies | Rat and calf cerebral cortical membranes | [3H]ADAC used as a radioligand to characterize A1 adenosine receptors. nih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | ADAC |
| N6-phenyladenosine | |
| 3-nitropropionic acid | |
| Cisplatin | |
| Fluorescein isothiocyanate | FITC |
| 4-nitrobenz-2-oxa-1,3-diazole | NBD |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJCQJVFMHZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Biology and Synthesis Methodologies of Adenosine Amine Congeners
Rational Design Principles for Adenosine (B11128) Congeners
The rational design of adenosine congeners is a cornerstone for creating ligands with desired properties, such as high affinity, selectivity, and the capacity for further chemical modification. This design process often relies on established structure-activity relationships to identify regions of the adenosine molecule that can be altered without compromising its ability to bind to target receptors.
The "functionalized congener" strategy is a powerful approach used in purine (B94841) nucleoside chemistry to develop a wide array of biologically active conjugates. nih.govresearchgate.net This strategy involves identifying a site on a known pharmacophore—the core part of the molecule responsible for its biological activity—that is not critical for receptor binding. researchgate.net A chemically reactive chain or linker is then attached at this insensitive site. nih.govresearchgate.net
This method allows for the creation of a diverse set of molecular tools from a single, well-characterized core structure. researchgate.net For adenosine receptor agonists, the N6- and C2-positions of the purine ring have been successfully utilized as points of derivatization. nih.gov Similarly, for antagonists like the alkylxanthines, the para-position of an 8-phenyl substituent is a common site for introducing these functional chains. nih.gov The key advantage is that the appended functional group, being distal to the primary binding region, allows the pharmacophore to bind to its receptor target while presenting a reactive handle for conjugation to other molecules like fluorophores, biotin (B1667282) tags, or larger carriers. nih.gov This approach has been instrumental in creating probes for affinity chromatography, photoaffinity labeling, and spectroscopic analysis of adenosine receptors. nih.gov
The introduction of a chemically reactive group onto the functionalized chain is the critical step that transforms a simple ligand into a versatile chemical probe. nih.gov These reactive groups are chosen for their ability to form stable bonds with other molecules under specific conditions. Common reactive functionalities include primary amines, carboxylic acids, isothiocyanates, and azides. nih.govresearchgate.netacs.org
Amines and Carboxylic Acids: These groups are particularly useful as they can be readily coupled to a wide variety of molecules using standard amide bond-forming reactions. researchgate.net For instance, an amine-terminated congener can be reacted with an activated carboxylate (like an N-hydroxysuccinimide ester) of a fluorophore to create a fluorescent ligand. nih.govnih.gov
Isothiocyanates: These groups are highly electrophilic and react readily with nucleophilic groups like primary amines and sulfhydryls found on proteins, making them ideal for creating covalent affinity labels. nih.govnih.gov
Azides: Azido (B1232118) groups are used in two main ways. They are excellent photoaffinity labels, which upon UV irradiation, form highly reactive nitrenes that can create a covalent bond with nearby amino acids in the receptor's binding pocket. nih.govplos.org Additionally, azides are key components in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which allows for highly efficient and specific conjugation to molecules containing an alkyne group. nih.govmdpi.com
The strategic placement of these groups allows for the synthesis of a broad spectrum of specialized tools designed to probe, label, and characterize receptor proteins. nih.gov
Synthetic Pathways and Derivatization for Specialized Probes
The functionalized congeners serve as platforms for the synthesis of more complex molecular probes. The specific synthetic pathway depends on the desired final product, whether it be a fluorescent conjugate for imaging, an affinity label for receptor mapping, or a covalent ligand for irreversible binding.
Fluorescent conjugates are synthesized by covalently linking a fluorophore to a functionalized adenosine congener. This process typically involves the reaction between an amine-terminated congener and an amine-reactive derivative of a fluorophore, such as a succinimidyl ester or an isothiocyanate. nih.govmdpi.com
A prominent example involves the non-selective adenosine receptor antagonist, Xanthine (B1682287) Amine Congener (XAC). To create highly selective fluorescent probes for the A3 adenosine receptor (A3AR), a strategy using peptide linkers was developed. rsc.org An amine-terminated derivative of XAC was coupled to a dipeptide, which was then reacted with an activated ester of a BODIPY dye. rsc.org This approach yielded XAC-BY630 , a probe with a very high affinity (pKD of 9.12) for the human A3AR. mdpi.comrsc.org The synthesis involves coupling XAC with a dipeptide linker, followed by reaction with BODIPY 630/650-X-SE. rsc.org
Similarly, fluorescent agonists have been developed. ABA-X-BY630 is a fluorescent agonist for the human A1 and A3 adenosine receptors. mdpi.commedkoo.com In its synthesis, adenosine is functionalized at the N6-position with a linker that is then conjugated to the BY630 fluorophore, which is a BODIPY dye. mdpi.com This creates a probe that retains high affinity for its target receptors. medkoo.com
| Compound | Target Receptor(s) | Fluorophore | Reported Affinity (pKD or Ki) | Reference |
|---|---|---|---|---|
| XAC-BY630 | Human A3AR | BODIPY 630/650 | pKD = 9.12 | mdpi.comrsc.org |
| ABA-X-BY630 | Human A1AR / A3AR | BODIPY 630/650 (BY630) | Ki ≈ 50 nM (A1), 10 nM (A3) | medkoo.com |
The synthesis of affinity and photoaffinity labels involves incorporating a reactive moiety that can form a covalent bond with the target receptor.
Affinity labels are designed with an electrophilic group that can react with a nucleophilic amino acid residue at the receptor's binding site. For example, xanthine amine congener (XAC) has been coupled to phenylene diisothiocyanates to create m-DITC-XAC and p-DITC-XAC . nih.gov These molecules contain a reactive isothiocyanate group that can selectively and irreversibly inactivate A1-adenosine receptors by reacting with an amine or sulfhydryl group on the protein. nih.govnih.gov
Photoaffinity probes contain a photoreactive group, such as an azido group, which is chemically stable in the dark but becomes highly reactive upon exposure to UV light. nih.govplos.org A common strategy for synthesizing adenosine-based photoaffinity probes starts with a protected adenosine derivative. plos.org For instance, a novel N6-biotinylated-8-azido-adenosine probe was synthesized starting from inosine. The synthesis involved protecting the ribose hydroxyls, bromination at the 8-position, chlorination at the 6-position, substitution at the 6-position with a biotin-linked diamine, substitution at the 8-position with an azide, and finally deprotection. plos.org This creates a bifunctional probe with an 8-azido group for photocrosslinking and a biotin tag for subsequent enrichment and identification of the labeled protein. nih.govplos.org
| Probe Type | Example Compound | Reactive Group | Activation Method | Reference |
|---|---|---|---|---|
| Affinity Label | m-DITC-XAC | Isothiocyanate | Nucleophilic attack | nih.govnih.gov |
| Photoaffinity Label | N6-biotinylated-8-azido-adenosine | 8-Azido | UV irradiation (e.g., 365 nm) | nih.govplos.org |
Covalent ligands are designed to bind irreversibly to their target, which can be useful for prolonging a biological effect or for permanently labeling a receptor population. The synthesis of m-DITC-ADAC serves as a prime example of generating a covalent agonist for the A1 adenosine receptor. mdpi.comnih.gov
The synthesis starts with the pharmacophore Adenosine Amine Congener (ADAC). ADAC itself is an N6-substituted adenosine derivative designed with a terminal amino group, making it a functionalized congener. mdpi.com This terminal amine is then reacted with a bifunctional crosslinker, m-phenylene diisothiocyanate (m-DITC). nih.govchemrxiv.org This reaction couples the ADAC molecule to the crosslinker, leaving the second isothiocyanate group free and reactive. nih.gov The resulting molecule, m-DITC-ADAC, is an irreversible agonist that combines the high affinity of the ADAC pharmacophore for the A1 receptor with a reactive "warhead" that covalently binds to the receptor, leading to its persistent activation. mdpi.comnih.govsemanticscholar.org
Structure-Activity Relationship (SAR) Investigations
The exploration of structure-activity relationships (SAR) for adenosine amine congeners has been a pivotal aspect of medicinal chemistry, aiming to delineate the molecular features governing their affinity and selectivity for the four adenosine receptor (AR) subtypes: A1, A2A, A2B, and A3. These G protein-coupled receptors (GPCRs) are implicated in a multitude of physiological and pathophysiological processes, making them attractive therapeutic targets. d-nb.infonih.gov The development of potent and selective ligands is crucial for dissecting the roles of individual AR subtypes and for creating targeted therapeutics. benthamscience.comfrontiersin.org
Positional and Substituent Effects on Receptor Interaction Profiles
The affinity and selectivity of adenosine amine congeners for adenosine receptor subtypes are profoundly influenced by the nature and position of various substituents on the adenosine scaffold. This scaffold consists of a purine core and a ribose sugar moiety.
Modifications at the N6-position of the purine ring have been extensively studied. For instance, substituting the N6 position with bulky chains has been shown to significantly increase binding affinity at the human A1 and A3 adenosine receptors. d-nb.info A series of functionalized congeners based on N6-phenyladenosine demonstrated potent competitive antagonism at A1-adenosine receptors, with affinity being highly dependent on the nature of the spacer group and the terminal moiety, resulting in Ki values ranging from 1 to 100 nM. nih.gov Lipophilic N6 substituents can also contribute to stable and long-lived binding events, leading to sustained agonist responses at the A2A receptor. nih.gov
The C2-position of the purine ring is another critical site for modification. The introduction of a chlorine atom at this position has a variable effect, depending on the receptor subtype and the substituent at the N6 position. d-nb.info However, a chlorine atom at the C2 position generally favors interaction with the A2A subtype. d-nb.info Furthermore, bulky substituents at the C2 position can promote sustained agonist responses at the A2A receptor. nih.gov The combination of modifications at both the N6 and C2 positions has been a successful strategy for developing potent and selective A1R agonists. acs.org
The ribose moiety also offers opportunities for modification to modulate receptor interaction. The 5'-position of the ribose tolerates certain substitutions, such as a 5'-carboxamido group found in the potent but non-selective AR agonist 5'-N-ethylcarboxamidoadenosine (NECA). acs.org The 5'-alkylamide in agonists generally enhances A3AR affinity and efficacy. mdpi.com Conversely, truncating the 5'-amide or converting it to an ester can reduce A3AR efficacy. mdpi.com
The "functionalized congener" approach has been instrumental in exploring SAR at distal sites. nih.govtandfonline.com This strategy involves attaching chemically functionalized chains at positions on the drug molecule that are less sensitive to modification. tandfonline.com For example, derivatization of the A2A selective agonist CGS21680 at a distal site on the 2-position substituent has led to the development of high-affinity molecular probes for receptor characterization. nih.gov This approach has demonstrated that even distant structural changes can have significant effects on biological activity. tandfonline.com
Table 1: Impact of Substituents on Adenosine Receptor Affinity
| Position | Substituent Type | Effect on Receptor Affinity | Target Receptor(s) |
|---|---|---|---|
| N6 | Bulky chains | Increased affinity | A1, A3 |
| N6 | Phenyl group with functionalized spacers | Potent antagonism | A1 |
| N6 | Lipophilic groups | Sustained agonism | A2A |
| C2 | Chlorine atom | Generally increased affinity | A2A |
| C2 | Bulky groups | Sustained agonism | A2A |
| 5' (Ribose) | N-ethylcarboxamido group | Potent, non-selective agonism | All ARs |
| 5' (Ribose) | Alkylamide | Enhanced affinity and efficacy | A3 |
Stereochemical Considerations in Ligand-Receptor Binding
The stereochemistry of the ribose sugar and any chiral centers within the substituents of adenosine amine congeners plays a crucial role in their interaction with adenosine receptors. The precise three-dimensional arrangement of atoms dictates the complementarity between the ligand and the receptor's binding pocket, thereby influencing affinity and efficacy.
The configuration of the sugar moiety is a key determinant of activity. For instance, studies on 4'-methyl substituted truncated 4'-thioadenosine derivatives revealed a significant influence of stereochemistry on A3 adenosine receptor binding and antagonism. elsevierpure.com Similarly, the stereochemistry of the ribose is critical for the partial agonism versus antagonism observed in isomeric pairs of apioadenosine derivatives at the A3AR. The ability of the ligand to form hydrogen bonds with specific residues, such as Thr94, is dependent on its stereochemical configuration. mdpi.com
Stereoselectivity is also observed with substituents on the purine ring. For example, a moderate stereochemical effect was noted for the 3-(1-phenylethyl)-substituted analog of DPCPX, with the (S)-enantiomer showing higher affinity at A1 and A3 receptors, while the opposite stereoselectivity was observed at the A2A receptor subtypes. acs.org This highlights the distinct stereochemical requirements of the binding pockets of different AR subtypes.
Table 2: Stereochemical Effects on Receptor Interactions
| Compound Series | Stereochemical Feature | Observed Effect | Receptor Subtype(s) |
|---|---|---|---|
| 4'-thioadenosine derivatives | 4'-methyl substitution | Influences binding and antagonism | A3 |
| Apioadenosine derivatives | Isomeric pairs (α-d-apio-l-furanoadenosine vs. α-d-apio-d-furanoadenosine) | Determines partial agonism vs. antagonism | A3 |
| DPCPX analogs | 3-(1-phenylethyl) substitution | (S) > (R) at A1 and A3; (R) > (S) at A2A | A1, A3, A2A |
Molecular Recognition Patterns and Pharmacophore Definition
The molecular recognition of adenosine amine congeners by adenosine receptors is a complex process involving a network of interactions between the ligand and specific amino acid residues within the receptor's binding pocket. unipd.itrsc.org Defining the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is crucial for the rational design of new ligands. acs.org
For agonists, the pharmacophore generally consists of the purine core and the ribose moiety, which engage in key hydrogen bonding and hydrophobic interactions. Molecular modeling of the A2A receptor suggests that two histidine residues are important for ligand coordination. nih.gov Specifically, His273 in transmembrane helix VII is proposed to interact with the hydroxyl groups of the ribose via hydrogen bonding, while His245 in helix VI is near the N6-exocyclic amino group of the purine. nih.gov
The development of the "functionalized congener" strategy has provided insights into regions of the ligand that can be modified without disrupting the primary pharmacophore, allowing for the attachment of various functional groups. tandfonline.com This has been particularly useful in creating molecular probes for receptor studies. tandfonline.comnih.gov
For antagonists, the pharmacophore can differ significantly. While they still interact with the orthosteric binding site, their binding mode may not involve the same key interactions as agonists. For example, in the case of A2A antagonists, the heterocyclic pharmacophore binds to residues in the orthosteric pocket that also coordinate with the adenine (B156593) moiety of agonists. rsc.org
Computational methods, such as molecular docking and molecular dynamics simulations, have become invaluable tools for investigating ligand-receptor interactions and refining pharmacophore models. nih.govacs.org These techniques allow for the visualization of binding poses and the identification of key interactions that contribute to affinity and selectivity. For instance, docking studies have helped to rationalize the observed SAR for various series of adenosine receptor antagonists. d-nb.infoplos.org The integration of molecular docking with membrane molecular dynamics simulations offers a powerful approach to predict the "bioactive" conformation of high-affinity ligands. acs.org
Table 3: Key Pharmacophoric Features for Adenosine Receptor Ligands
| Feature | Interaction Type | Importance for Activity |
|---|---|---|
| Purine N1 | Hydrogen bond acceptor | Agonist binding |
| Purine N6-amino group | Hydrogen bond donor | Agonist binding |
| Ribose 2'-hydroxyl | Hydrogen bond donor/acceptor | Agonist binding |
| Ribose 3'-hydroxyl | Hydrogen bond donor/acceptor | Agonist binding |
| N6-substituent | Hydrophobic/van der Waals interactions | Modulates affinity and selectivity |
| C2-substituent | Steric and electronic interactions | Modulates affinity and selectivity |
| 5'-substituent (e.g., carboxamide) | Hydrogen bonding/steric interactions | Modulates affinity and efficacy |
Molecular and Cellular Mechanisms of Action of Adenosine Amine Congener
Receptor Binding and Selectivity Profiles
The pharmacological effects of Adenosine (B11128) Amine Congener are dictated by its specific binding characteristics to the family of adenosine receptors, which are G protein-coupled receptors (GPCRs) comprising four subtypes: A1, A2A, A2B, and A3.
Selective Agonism at Adenosine A1 Receptors
Adenosine Amine Congener is characterized as a potent and selective agonist for the adenosine A1 receptor. nih.govcaymanchem.com This selectivity is a key feature of its pharmacological profile, distinguishing it from the endogenous ligand adenosine, which acts on all four receptor subtypes. The agonistic activity of ADAC at the A1 receptor initiates a cascade of intracellular events that are responsible for its observed physiological effects. The high affinity of ADAC for the A1 receptor makes it a valuable tool for studying the specific functions of this receptor subtype in various tissues and disease models. nih.govcaymanchem.com
Affinity and Potency Across Adenosine Receptor Subtypes (A1, A2A, A2B, A3)
The selectivity of this compound for the A1 receptor is quantitatively demonstrated by its binding affinities (Ki values) across the different adenosine receptor subtypes. Research has shown that ADAC binds to the rat A1 receptor with high affinity, while its affinity for the A2A and A3 receptors is significantly lower. caymanchem.com This marked difference in binding affinity underscores the A1-selective nature of this compound.
| Receptor Subtype (Rat) | Binding Affinity (Ki) in nM |
|---|---|
| A1 | 0.85 |
| A2A | 210 |
| A2B | Data not available |
| A3 | 281 |
Data sourced from Cayman Chemical product information. caymanchem.com
Characterization of Off-Target Receptor Interactions (e.g., Biogenic Amine Receptors)
A comprehensive understanding of a compound's mechanism of action requires the characterization of its potential interactions with other receptor systems. While adenosine is known to modulate the action of various neurotransmitters, including biogenic amines, specific studies detailing the off-target binding profile of this compound at biogenic amine receptors are not extensively reported in the scientific literature. Standard pharmacological profiling would typically involve screening the compound against a panel of common off-target receptors to determine its specificity. Without such data, the potential for direct interactions of ADAC with biogenic amine receptors remains to be fully elucidated.
Quantification of Ligand-Receptor Binding at Single-Cell Resolution
Advances in imaging and spectroscopic techniques have enabled the study of ligand-receptor interactions at the level of a single cell. Fluorescence correlation spectroscopy (FCS) is a powerful tool that can be used to quantify the binding of fluorescently labeled ligands to their receptors on the cell surface. acs.org This has been successfully applied to the study of adenosine receptors using fluorescent antagonists such as a derivative of Xanthine (B1682287) Amine Congener (XAC). acs.org
While this methodology provides a framework for studying receptor binding with high spatial and temporal resolution, specific studies employing fluorescently labeled this compound to quantify its binding at single-cell resolution have not been identified in the reviewed literature. The development of a fluorescent analog of ADAC would be necessary to apply these advanced imaging techniques to directly visualize and quantify its interaction with A1 adenosine receptors on individual cells.
Intracellular Signal Transduction Modulation
Upon binding to its target receptor, this compound initiates a series of intracellular events that ultimately lead to a cellular response. The nature of this response is determined by the specific signaling pathways coupled to the activated receptor.
G Protein-Coupled Receptor (GPCR) Downstream Signaling Cascades
The adenosine A1 receptor, the primary target of this compound, is a G protein-coupled receptor that predominantly couples to inhibitory G proteins of the Gi/o family. bioglyco.commdpi.com Activation of the A1 receptor by ADAC leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govresearchgate.net This is a canonical signaling pathway for A1 receptor agonists.
Beyond the inhibition of cAMP production, A1 receptor activation can also modulate other signaling pathways. Evidence suggests that A1 receptors can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC). Furthermore, A1 receptor stimulation has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The specific downstream signaling cascade activated by ADAC can be cell-type dependent and may contribute to the diverse physiological effects observed with this compound.
Ion Channel Dynamics
The activation of A1 adenosine receptors by ADAC also leads to the modulation of various ion channels, a process that is critical for regulating neuronal excitability and cellular function. These effects are mediated by both direct G-protein-channel interactions and second messenger pathways.
A significant effect of A1 receptor activation is the inhibition of voltage-gated calcium channels. medchemexpress.com This modulation is rapid, reversible, and mediated by a pertussis toxin-sensitive G protein, implicating the Gαi/o family. nih.govnih.gov The inhibition often displays voltage dependency, where the effect is more pronounced at certain membrane potentials and can be partially relieved by strong depolarization. nih.gov Studies have shown that A1 receptor agonists primarily inhibit N-type Ca2+ channels, although other subtypes can also be affected. nih.govnih.gov This reduction in calcium influx has profound consequences for cellular processes such as neurotransmitter release.
| Channel Type | Effect of A1 Agonist | Mediating Protein | Key Finding | Reference |
|---|---|---|---|---|
| N-type Ca2+ | Inhibition | Gαi/o | Primary target for adenosine-induced inhibition. | nih.gov |
| L-type Ca2+ | No significant inhibition | N/A | Largely unaffected by adenosine in sympathetic neurons. | nih.gov |
| Multiple Subtypes | Inhibition | Gαi/o | A1 agonists can inhibit a range of voltage-gated Ca2+ channels in central neurons. | nih.gov |
In contrast to its inhibitory effect on calcium channels, A1 receptor activation typically stimulates potassium (K+) channels. nih.gov This leads to an efflux of K+ ions from the cell, causing hyperpolarization of the cell membrane and a decrease in cellular excitability. The specific K+ channels modulated can vary by cell type, but prominent targets include G-protein-coupled inwardly-rectifying K+ (GIRK) channels and ATP-sensitive K+ (KATP) channels. nih.govmdpi.com The stimulation of these channels can be mediated directly by Gβγ subunits or through second messenger pathways, such as those involving PLC and protein kinase C. mdpi.comfrontiersin.org
Activation of Intracellular Kinase Pathways (e.g., Protein Kinase A, Mitogen-Activated Protein Kinases)
The signaling cascades initiated by ADAC extend to the regulation of intracellular protein kinases, which control a vast array of cellular functions, including gene expression, metabolism, and cell survival.
Protein Kinase A (PKA): The activity of PKA is directly dependent on the concentration of cAMP. wikipedia.org Since A1 receptor activation by ADAC inhibits adenylyl cyclase and reduces cAMP levels, the downstream effect is a decrease in PKA activity. researchgate.net This deactivation of the cAMP-PKA pathway is a critical component of A1 receptor signaling.
Mitogen-Activated Protein Kinases (MAPKs): A1 receptor activation can lead to the stimulation of the MAPK family of kinases, which includes extracellular signal-regulated kinases (ERK1/2). mdpi.comnih.gov This signaling pathway is distinct from the adenylyl cyclase pathway and is often mediated by the Gβγ subunits of the Gαi/o protein. nih.gov The cascade can involve the activation of other kinases, such as Phosphatidylinositol-3-kinase (PI3K), and small G proteins like Ras, ultimately leading to the phosphorylation and activation of ERK1/2. nih.gov This pathway links the A1 receptor to the regulation of long-term cellular processes like cell growth and differentiation. mdpi.com
Crosstalk with Other Signaling Pathways (e.g., NF-κB)
While direct studies detailing the crosstalk of this compound with the NF-κB (nuclear factor kappa B) signaling pathway are limited, the known mechanisms of adenosine receptor activation provide a basis for understanding this interaction. Adenosine, acting through its receptors, has been shown to suppress the activation of NF-κB induced by inflammatory agents like tumor necrosis factor (TNF). nih.gov This suppression is a key component of adenosine's anti-inflammatory properties.
The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of genes involved in inflammation and cell survival. Adenosine can inhibit the NF-κB pathway downstream of immunoreceptors, a process mediated by cyclic AMP (cAMP) and protein kinase A (PKA). nih.gov This suggests that adenosine-mediated signals are crucial in the molecular decisions that control inflammation versus anergic immune responses. nih.gov Given that this compound is a potent adenosine A1 receptor agonist, it is plausible that it exerts its effects on the NF-κB pathway through this receptor subtype. The A1 receptor is known to be involved in cytoprotection, and its expression can be regulated by NF-κB in response to oxidative stress. This creates a feedback loop where oxidative stress can increase A1 receptor expression, thereby enhancing the cytoprotective effects of adenosine agonists like ADAC.
Cellular and Subcellular Modulatory Roles
ADAC plays a significant role in modulating various cellular and subcellular functions, which collectively contribute to its neuroprotective profile. These roles include the regulation of neurotransmitter release, influence on cellular bioenergetics, modulation of oxidative stress, impact on cell death pathways, and direct evidence of neuroprotection at the cellular level.
A primary mechanism of action for this compound is the regulation of neurotransmitter release, particularly the presynaptic inhibition of glutamate (B1630785). nih.govnih.gov This is primarily mediated through the activation of adenosine A1 receptors located on presynaptic terminals. nih.govnih.gov
Under conditions of increased metabolic demand, extracellular adenosine levels rise, leading to the activation of these A1 receptors. nih.gov This activation reduces the release of glutamate from the readily releasable pool of synaptic vesicles. nih.gov This inhibitory effect on glutamate release is a key component of the neuroprotective action of adenosine and its analogs, as excessive glutamate can lead to excitotoxicity and neuronal damage. mdpi.com
Key Research Findings on Presynaptic Glutamate Inhibition by Adenosine:
| Experimental Observation | Mechanism | Reference |
| Reduced frequency of miniature excitatory postsynaptic currents (mEPSCs) without affecting amplitude. | Indicates a presynaptic site of action, reducing the probability of neurotransmitter release. | nih.gov |
| Inhibition of evoked excitatory postsynaptic potentials (EPSPs). | Activation of presynaptic A1 receptors leads to a decrease in the amount of glutamate released per action potential. | nih.gov |
| Slow onset of inhibition in response to increased glutamate. | Consistent with a feedback mechanism where adenosine acts as a fatigue factor to reduce neuronal activity. | nih.gov |
This compound, through its action on adenosine receptors, can influence cellular bioenergetics and mitochondrial function. Mitochondria are central to cellular energy production, generating ATP through oxidative phosphorylation. northwestern.edu
Studies have shown that adenosine can improve mitochondrial function, particularly under conditions of oxidative stress. nih.govnih.gov Pre-treatment with adenosine has been observed to restore mitochondrial membrane potential and promote ATP production in fibroblasts subjected to oxidative stress. nih.govnih.gov In Friedreich's Ataxia fibroblasts, adenosine treatment led to a significant increase in ATP levels compared to stressed, untreated cells. nih.gov
Impact of Adenosine on Mitochondrial Bioenergetics:
| Parameter | Effect of Adenosine Treatment | Quantitative Data (Example) | Reference |
| Mitochondrial Membrane Potential (MMP) | Restoration of MMP under oxidative stress. | Data not available in a directly comparable format. | nih.gov |
| ATP Production | Increased ATP levels in oxidatively stressed cells. | Pre-treatment with 200 µM adenosine increased ATP levels to 85.45 ± 4.7% of control in BSO-treated FRDA fibroblasts, a 1.1-fold increase compared to BSO alone. | nih.gov |
Adenosine and its analogs play a crucial role in modulating oxidative stress responses and the levels of reactive oxygen species (ROS). nih.govnih.govmdpi.com ROS are highly reactive molecules that can cause significant damage to cells, and their overproduction is implicated in various neurodegenerative diseases. mdpi.com
Adenosine has been shown to attenuate cell damage induced by ROS. nih.gov In rat hippocampal slices, a ROS-generating system caused a 27.8% increase in ROS levels and a significant increase in adenosine release. nih.gov The presence of an adenosine A1 receptor antagonist prevented the full recovery of synaptic transmission after ROS exposure, indicating that A1 receptor activation is crucial for recovery from oxidative stress. nih.gov This suggests that this compound, as an A1 agonist, likely contributes to the reduction of oxidative stress.
Effects of Adenosine on ROS and Cellular Recovery:
| Condition | Observation | Quantitative Data | Reference |
| ROS Generation | A ROS-generating system (Xanthine/Xanthine Oxidase) increased ROS levels. | 27.8 ± 7.3% increase in ROS. | nih.gov |
| Synaptic Transmission Recovery (in the presence of A1 antagonist) | Incomplete recovery of synaptic transmission after ROS exposure. | Recovery to only 70.7 ± 5.8% of control. | nih.gov |
This compound can influence cell survival by modulating apoptotic and necrotic cell death pathways. Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical features, including the activation of caspases. researchgate.net
Adenosine has been shown to induce apoptosis in certain cancer cell lines by activating the intrinsic mitochondrial pathway. capes.gov.br This involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c from mitochondria, and subsequent activation of caspase-9 and caspase-3. capes.gov.br Selective adenosine A3 receptor agonists have been shown to reduce the expression of Bcl-2 and increase caspase-3 activity in glial cells. capes.gov.br Conversely, adenosine can also protect against apoptosis induced by oxidative stress in neural stem cells. nih.gov The specific effect of this compound on these pathways is likely cell-type and context-dependent, but its neuroprotective actions suggest an anti-apoptotic role in neurons.
Modulation of Apoptotic Markers by Adenosine Agonists:
| Apoptotic Marker | Effect of Adenosine Agonist | Cell Type | Reference |
| Bcl-2 Expression | Reduced | C6 glial cells (A3 agonist) | capes.gov.br |
| Caspase-3 Activity | Increased | C6 glial cells (A3 agonist) | capes.gov.br |
| Apoptosis Rate | Decreased | H2O2-treated neural stem cells | nih.gov |
There is substantial evidence for the neuroprotective effects of this compound at the cellular level. nih.govnih.gov These effects are largely attributed to its function as an adenosine A1 receptor agonist. nih.gov A1 receptor activation is known to be neuroprotective in various models of neuronal injury, including ischemia and excitotoxicity. mdpi.comnih.govmdpi.com
The neuroprotective mechanisms of ADAC include the inhibition of glutamate release, which prevents excitotoxicity, and the modulation of cellular processes that lead to cell death. mdpi.comnih.gov Agonists at A1 receptors are known to protect against neuronal damage caused by toxins and ischemia-reperfusion. mdpi.com
Neuroprotective Effects of Adenosine A1 Receptor Agonists:
| Model of Neuronal Injury | Effect of A1 Agonist | Key Mechanism | Reference |
| Toxin-induced neuronal damage | Acute protection against cell damage. | Inhibition of excitotoxicity. | mdpi.com |
| Ischemia-reperfusion | Acute protection against cell damage. | Reduction of glutamate release and metabolic suppression. | mdpi.com |
| Oxidative stress | Protection against damage from reactive oxygen species. | Attenuation of deleterious cellular consequences of ROS. | nih.gov |
Preclinical Research Paradigms and Mechanistic Insights from Adac Studies
Investigations in Experimental Models of Neurological Pathologies
Adenosine (B11128) amine congener (ADAC), through its action as a selective agonist for the adenosine A1 receptor (A1R), demonstrates significant neuroprotective properties in models of excitotoxicity. The primary mechanism underlying this protection involves the modulation of excitatory neurotransmission. nih.govmdpi.com Excitotoxicity is a pathological process where excessive stimulation by excitatory neurotransmitters, primarily glutamate (B1630785), leads to neuronal damage and death. nih.govresearchgate.net
Activation of A1 receptors, which are abundant in the central nervous system, has an inhibitory effect on neuronal activity. nih.gov One of the key functions of A1R activation is the presynaptic inhibition of neurotransmitter release, including the reduction of glutamate outflow. nih.govnih.gov By activating these presynaptic A1 receptors, ADAC can decrease the amount of glutamate released into the synaptic cleft during pathological conditions, thereby preventing the overstimulation of glutamate receptors on postsynaptic neurons. nih.gov This action mitigates the cascade of events leading to excitotoxic cell death, such as excessive calcium influx and the activation of cell death pathways. mdpi.com The neuroprotective effect of A1R activation is a well-documented strategy for attenuating brain damage following neuronal injury. nih.gov
The neuroprotective efficacy of Adenosine amine congener has been specifically evaluated in the 3-nitropropionic acid (3-NP) model of Huntington's disease (HD). nih.gov The 3-NP model is a well-established experimental paradigm that replicates key pathological features of HD, most notably the selective degeneration of neurons in the striatum. nih.govnih.govmdpi.com Systemic administration of 3-NP, an irreversible inhibitor of the mitochondrial enzyme succinate (B1194679) dehydrogenase, leads to energy depletion and lesions in the striatum, which clinically manifest as progressive motor deficits resembling those seen in HD patients. nih.govnih.gov
In this model, ADAC has been shown to exert a significant neuroprotective effect. Research demonstrates that the administration of this A1 receptor agonist provides protection against the development of striatal lesions induced by 3-NP. nih.gov Furthermore, treatment with ADAC was found to defend against the corresponding motor impairments that arise from this striatal degeneration. nih.gov These findings highlight the therapeutic potential of targeting the adenosine A1 receptor pathway to slow the progressive neurodegeneration characteristic of conditions like Huntington's disease. nih.gov
Adenosine, acting through its A1 receptors, is a critical endogenous modulator of synaptic transmission in the brain, particularly in regions like the hippocampus. nih.gov The primary effect of A1 receptor activation is the inhibition of synaptic transmission. nih.gov This is demonstrated in electrophysiological studies that measure field excitatory postsynaptic potentials (fEPSPs), which are an indicator of the strength of synaptic transmission in a population of neurons.
The activation of A1 receptors by agonists, such as ADAC, leads to a reduction in the amplitude or slope of the fEPSP. nih.gov This inhibitory action is mediated by presynaptic mechanisms that reduce the release of excitatory neurotransmitters like glutamate. mdpi.comnih.gov In experimental settings, the application of A1 receptor agonists consistently depresses synaptic transmission. Conversely, blocking these receptors with an antagonist prevents this depression, confirming the specific role of the A1 receptor in modulating synaptic strength. nih.gov This neuromodulatory function is crucial for maintaining synaptic homeostasis and preventing neuronal hyperexcitability.
In Vitro and Ex Vivo Systems for Mechanistic Elucidation
To further understand the cellular and molecular mechanisms of ADAC, researchers utilize various in vitro and ex vivo model systems. These systems allow for controlled investigations into receptor pharmacology, signaling pathways, and specific cellular responses.
Cell Line Models for Receptor Pharmacology and Signaling Pathway Analysis
Several cell lines are employed to study the interaction of ADAC with its target receptors and the subsequent signaling cascades.
CHO-K1 (Chinese Hamster Ovary) and HEK-293T (Human Embryonic Kidney) cells are commonly used for heterologous expression of adenosine receptors. nih.gov These cells provide a "blank slate" to study the binding and activation of specific receptor subtypes by ADAC without interference from other endogenous receptors.
UB/OC-1 (University of Bristol/Organ of Corti) cells are a conditionally immortalized cell line derived from the mouse organ of Corti. ximbio.comcancertools.org These cells express markers of hair cell precursors and are a valuable tool for studying the direct effects of ADAC on auditory cells, including its role in protecting against ototoxic agents. ximbio.comresearchgate.net
MM (Multiple Myeloma) cell lines are utilized in cancer research to investigate the potential interactions between ADAC and chemotherapeutic agents.
These cell line models are instrumental in dissecting the specific signaling pathways activated by ADAC, such as those involving G-proteins, adenylyl cyclase, and various protein kinases. nih.govnih.gov
Primary Cell Culture Systems for Specific Cellular Responses
Primary cell cultures offer a more physiologically relevant system for studying the effects of ADAC on specific cell types.
Striatal Neurons: Primary cultures of striatal neurons are used to investigate the neuroprotective effects of ADAC. nih.govcellapplications.com These cultures allow for the study of ADAC's influence on neuronal survival, neurotransmitter release, and its potential to mitigate excitotoxicity, a process implicated in various neurodegenerative disorders. researchgate.net
Human Retinal Endothelial Cells (HRECs): HRECs are used to explore the role of ADAC in the context of retinal vascular diseases. mdpi.comnih.govinnoprot.com These primary cultures enable researchers to examine the effects of ADAC on endothelial cell permeability, inflammation, and oxidative stress, which are key factors in conditions like diabetic retinopathy. mdpi.com
Table of Compounds
Electrophysiological Recordings in Brain Slices
Electrophysiological recordings in ex vivo brain slices, particularly from the hippocampus, are a cornerstone technique for investigating the functional consequences of adenosine receptor modulation. This method allows for the study of synaptic transmission and plasticity in a preserved neural circuit. In this paradigm, field excitatory postsynaptic potentials (fEPSPs) are recorded in regions like the CA1 stratum radiatum following the stimulation of afferent pathways, such as the Schaffer collaterals nih.gov.
The application of adenosine receptor ligands, including agonists and antagonists derived from ADAC, allows researchers to dissect their effects on neuronal excitability and synaptic strength. For instance, studies have shown that endogenous adenosine, which can be mimicked or blocked by ADAC derivatives, plays a crucial role in modulating excitatory glutamatergic neurotransmission, primarily through the high-affinity A1 receptor mdpi.com. During metabolically stressful conditions like hypoxia or ischemia, extracellular adenosine levels rise, leading to the activation of A1 receptors and a subsequent depression of synaptic transmission, a neuroprotective mechanism nih.govnih.gov. By applying selective antagonists, researchers can block this effect and quantify the tonic level of adenosinergic inhibition in the slice preparation nih.gov. This approach is vital for characterizing the physiological and pathophysiological roles of adenosine receptors and for evaluating the functional potency of novel ADAC-based compounds.
ADAC as a Tool in Advanced Receptor Biology
The chemical structure of this compound, particularly its reactive amine group, makes it an ideal starting point for the synthesis of high-affinity probes essential for advanced receptor studies.
Use in Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are the gold-standard method for quantifying the affinity of a ligand for its receptor. These assays utilize a radiolabeled ligand (e.g., labeled with tritium, ³H) to trace and measure binding to receptors in preparations of cell membranes. ADAC derivatives are frequently characterized using this technique.
There are two primary types of assays:
Saturation Assays: These experiments involve incubating the membrane preparation with increasing concentrations of a radioligand to determine the equilibrium dissociation constant (K D), a measure of affinity, and the maximum receptor density (Bmax).
Competition Assays: In these assays, a fixed concentration of a radioligand is co-incubated with varying concentrations of an unlabeled competitor compound (such as a new ADAC derivative). This allows for the calculation of the competitor's inhibitory constant (Kᵢ), which reflects its binding affinity for the receptor.
For example, the binding affinities of novel fluorescent antagonists derived from ADAC scaffolds have been precisely quantified at each human adenosine receptor subtype using such methods, often in conjunction with modern variations like the NanoBRET saturation assay acs.org.
Table 1: Binding Affinities of Fluorescent ADAC Analogues at Human Adenosine Receptors This table presents data for novel fluorescent antagonists, demonstrating their affinity (pK D) and selectivity profile as determined by NanoBRET saturation binding assays in HEK293A cells expressing the respective NanoLuc-tagged adenosine receptor subtype. Higher pK D values indicate higher binding affinity.
| Compound | NanoLuc-hA₁AR pKD | NanoLuc-hA₂AAR pKD | NanoLuc-hA₃AR pKD |
|---|---|---|---|
| Analogue 44a | 7.93 | 6.85 | 7.55 |
| Analogue 44b | 7.35 | Minimal Signal | Minimal Signal |
| Analogue 46a | 7.69 | 6.90 | 7.40 |
Application of Fluorescent Conjugates in Fluorescence Correlation Spectroscopy (FCS) for Single-Cell Ligand-Receptor Dynamics
By chemically linking a fluorophore (like BODIPY, FITC, or Cy5) to the ADAC scaffold, scientists create fluorescent ligands. These probes are invaluable for studying ligand-receptor interactions in living cells with high spatial and temporal resolution. One powerful technique that utilizes these probes is Fluorescence Correlation Spectroscopy (FCS).
FCS measures fluctuations in fluorescence intensity within a tiny, fixed observation volume (on the order of a femtoliter) created by a focused laser beam. As fluorescently-labeled ADAC molecules diffuse into and out of this volume, they cause intensity fluctuations. By analyzing the correlation of these fluctuations over time, FCS can determine the concentration and diffusion coefficient of the fluorescent molecules. When a fluorescent ligand binds to a receptor on a cell membrane, its diffusion slows dramatically. FCS can distinguish between the fast-diffusing free ligands and the slow-diffusing receptor-bound ligands, allowing for the direct measurement of binding events and receptor dynamics on the surface of a single cell. This technique has been successfully used with probes like the Xanthine (B1682287) Amine Congener (XAC) derivative, XAC-X-BY630, to study A1 adenosine receptors acs.org.
Utility in Affinity Chromatography for Receptor Isolation and Characterization
Affinity chromatography is a powerful technique for purifying a specific protein from a complex biological mixture. The method relies on the highly specific interaction between the target protein (the receptor) and a ligand that is covalently attached to a solid, insoluble matrix (such as agarose (B213101) beads).
The amine group on ADAC and its derivatives, like Xanthine Amine Congener (XAC), provides a convenient chemical handle for immobilization onto a chromatography resin. A specific example is the purification of the A1 adenosine receptor from rat brain membranes. In this process, XAC was covalently linked to an agarose gel to create an affinity matrix nih.gov. When a solubilized mixture of brain membrane proteins was passed over this matrix, only the A1 adenosine receptors specifically bound to the immobilized XAC. Non-target proteins were washed away. Subsequently, the purified receptors were eluted from the column, resulting in a 45,000-fold purification nih.gov. This method is crucial for obtaining pure receptor protein for further structural and biochemical characterization.
Role in Studying GPCR Dimerization and Allosteric Modulation
There is growing evidence that G protein-coupled receptors (GPCRs), including adenosine receptors, can exist and function as dimers or higher-order oligomers. The formation of these complexes can significantly alter receptor pharmacology and signaling. Fluorescently labeled ADAC derivatives are key tools for investigating these phenomena nih.gov. By using two different fluorescent probes that bind to adjacent receptors in a dimer, techniques like Förster Resonance Energy Transfer (FRET) can be employed. FRET is a mechanism describing energy transfer between two light-sensitive molecules, and its occurrence indicates that the two receptors are in very close proximity (less than 10 nm), providing evidence of dimerization acs.org. A fluorescent ADAC derivative, ABEA-X-BY630, has been successfully used as a probe to investigate such receptor dimerization mdpi.com.
Furthermore, ADAC derivatives are used to study allosteric modulation. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site where adenosine binds. This binding can change the receptor's conformation, thereby enhancing (positive allosteric modulator) or reducing (negative allosteric modulator) the affinity or efficacy of the endogenous agonist nih.gov. Fluorescent ligands derived from ADAC can be used in binding or functional assays to probe the effects of potential allosteric modulators on agonist-receptor interactions mdpi.comnih.gov.
Table of Mentioned Compounds
| Compound Name/Abbreviation | Full Name/Description |
|---|---|
| ADAC | This compound |
| XAC | Xanthine amine congener |
| BODIPY | Boron-dipyrromethene (a class of fluorescent dyes) |
| FITC | Fluorescein (B123965) isothiocyanate |
| Cy5 | Cyanine5 (a fluorescent dye) |
| ABEA-X-BY630 | A fluorescent adenosine A₁/A₃ receptor agonist |
| NanoBRET | NanoLuc Bioluminescence Resonance Energy Transfer |
| HEK293A | Human Embryonic Kidney 293A cells |
| NanoLuc | A small, bright luciferase used in BRET assays |
Future Directions and Unexplored Research Avenues for Adenosine Amine Congener
Elucidation of Further Signaling Components and Pathway Crosstalk
The signaling pathways initiated by adenosine (B11128) receptor activation are complex and involve more than linear sequences of events. While it is known that A1 and A3 receptors preferentially couple to Gi proteins to inhibit adenylyl cyclase, and A2A and A2B receptors couple to Gs proteins to stimulate it, the full picture of downstream signaling and pathway integration remains incomplete. nih.govnih.gov Adenosine can bind to multiple receptor subtypes simultaneously, leading to the activation of various G-proteins (Gi/o, Gs, and/or Gq) and their corresponding downstream pathways. nih.gov This creates a complex signaling network with significant potential for crosstalk.
Future research should focus on using ADAC as a specific A1 receptor probe to systematically map the downstream signaling cascade beyond the initial G-protein interaction. A key unexplored area is the comprehensive identification of all effector proteins and second messengers modulated by ADAC binding. Furthermore, investigating the crosstalk between ADAC-activated A1 receptor pathways and other signaling networks, such as those initiated by receptor tyrosine kinases or other G-protein-coupled receptors (GPCRs), is crucial. mdpi.com Understanding how these pathways intersect and influence one another will provide a more nuanced view of the cellular response to adenosine signaling. mdpi.comresearchgate.net For example, studies could explore how ADAC-induced signaling is modulated by inflammatory mediators or growth factors, revealing context-dependent cellular outcomes.
Table 1: Key Research Questions in ADAC Signaling and Crosstalk
| Research Area | Specific Question | Potential Impact |
| Downstream Effectors | Beyond G-protein inhibition of adenylyl cyclase, what other effector proteins (e.g., ion channels, kinases, phospholipases) are directly or indirectly modulated by ADAC-A1R activation? | Uncovers novel mechanisms of action and potential therapeutic targets. |
| Pathway Crosstalk | How does ADAC-A1R signaling integrate with pathways activated by other GPCRs, receptor tyrosine kinases, or inflammatory signals? | Provides a holistic understanding of cellular decision-making in complex physiological environments. |
| Receptor Dimerization | Does ADAC binding influence the formation of A1R homodimers or heterodimers with other adenosine receptor subtypes or GPCRs, and how does this affect signaling outcomes? | Reveals a higher level of regulatory complexity in adenosine signaling. |
| Spatiotemporal Dynamics | Where within the cell does ADAC-A1R signaling occur (e.g., plasma membrane vs. endosomes), and what is the temporal profile of downstream events? | Elucidates how the location and duration of signaling contribute to specific cellular responses. |
Application of ADAC in Systems Biology Approaches (e.g., Proteomics, Metabolomics)
Systems biology offers a powerful framework for understanding the global changes within a cell or organism in response to a specific stimulus. By integrating large-scale datasets from 'omics' technologies, researchers can move beyond single-pathway analysis to a more holistic view. alliedacademies.orgnih.govmpg.de The application of ADAC within systems biology approaches remains a largely untapped research area.
Future studies could employ quantitative proteomics to comprehensively map the changes in protein expression and post-translational modifications that occur in response to ADAC treatment. This could reveal previously unknown proteins and pathways regulated by A1 receptor activation. Similarly, metabolomics can be used to profile the global changes in small-molecule metabolites following ADAC stimulation. metwarebio.com Integrating proteomic and metabolomic data would provide a powerful, multi-layered view of the cellular response, connecting signaling events to functional metabolic outcomes. metwarebio.comnih.gov This integrated 'multi-omics' strategy can enhance pathway analysis, improve biomarker discovery, and build more accurate predictive models of cellular behavior. metwarebio.com
Table 2: Potential Systems Biology Applications for ADAC
| 'Omics' Approach | Objective | Expected Outcome |
| Quantitative Proteomics | To identify all proteins whose expression levels or phosphorylation states change significantly upon ADAC treatment. | A global map of the ADAC-regulated proteome and phosphoproteome, identifying novel downstream targets and pathways. |
| Metabolomics | To profile the comprehensive changes in cellular metabolites (e.g., amino acids, lipids, nucleotides) after ADAC stimulation. | Insight into the metabolic reprogramming induced by A1R activation and its functional consequences. |
| Integrated Multi-Omics | To combine proteomic, metabolomic, and transcriptomic data to build a comprehensive network model of the ADAC response. | A holistic view of how A1R signaling propagates through different molecular layers to produce a final cellular phenotype. metwarebio.com |
Development of Advanced Computational Models for Predicting ADAC Interactions and Cellular Outcomes
Computational modeling is an essential tool in modern pharmacology for predicting drug-target interactions and their consequences. nih.gov While initial models may focus on binding affinity, future research should aim to develop more sophisticated, multi-scale computational models for ADAC. These models can simulate, explore, and predict the behavior of intricate biological systems. mdpi.comresearchgate.net
Advanced computational approaches could be employed to build dynamic models of the ADAC-A1 receptor interaction, predicting not just binding but also the conformational changes that lead to G-protein activation. Going further, quantitative structure-activity relationship (QSAR) models and machine learning algorithms could be trained on experimental data to predict the cellular outcomes of interactions with ADAC and its analogs. nih.govnih.gov These predictive models could simulate the complex interplay between xenobiotic transport and metabolism. nih.gov Ultimately, the goal is to create integrative models that link the molecular interaction of ADAC with its receptor to downstream signaling cascades and global cellular responses, such as those measured by proteomics and metabolomics. Such models would be invaluable for generating new hypotheses and guiding experimental design.
Integration of ADAC into Novel Chemical Biology Technologies for High-Throughput Mechanistic Screening
High-throughput screening (HTS) is a cornerstone of drug discovery and chemical biology, allowing for the rapid testing of millions of compounds. youtube.comyoutube.com ADAC can be leveraged as a tool within novel HTS platforms to explore adenosine signaling in greater depth. The evolution from traditional single-concentration HTS to quantitative HTS (qHTS) allows for the generation of concentration-response curves for thousands of compounds in a single experiment, providing richer, more reliable data. genome.gov
One future direction is the use of ADAC as a benchmark agonist in qHTS assays designed to identify novel allosteric modulators of the A1 receptor. Such screens could uncover compounds that fine-tune, rather than simply block or activate, the receptor's response to its natural ligand, adenosine. Furthermore, ADAC could be incorporated into phenotypic screening platforms. nih.govnih.gov For example, cellular assays using advanced reporter systems could be designed to measure specific downstream events of A1 receptor signaling. Screening large chemical libraries against these assays, using ADAC as a positive control, could identify new chemical probes that modulate the pathway at different points, providing valuable tools for dissecting its complex biology. nih.gov
Q & A
Basic: What is the structural basis for ADAC's selectivity toward adenosine A1 receptors?
ADAC (adenosine amine congener) is a functionalized congener derived from adenosine, modified with a phenylalkylamine side chain at the N⁶-position to enhance A1 receptor affinity. Its selectivity arises from interactions between the extended hydrophobic spacer group and residues in the A1 receptor's orthosteric/allosteric pockets. Methodologically, this selectivity is validated via competitive radioligand binding assays using [[3H]DPCPX (A1-selective antagonist) in rat cerebral cortical membranes, yielding Ki values <1 nM for A1 receptors compared to weaker affinity for A2A/A3 subtypes .
Basic: How is ADAC utilized in autoradiographic studies of adenosine receptor distribution?
ADAC derivatives (e.g., tritiated or fluorescent analogs) serve as high-affinity probes for mapping adenosine receptors in brain tissues. For example, [[3H]XAC (a xanthine amine congener analog) binds reversibly to A1 receptors in mouse brain sections, with saturation analysis (Bmax = 323 fmol/mg protein, Kd = 1.4 nM). Tissue sections are incubated with radioligands under controlled conditions (e.g., ± GTP to assess G protein coupling), followed by phosphor imaging or microscopy for spatial resolution .
Advanced: How can researchers resolve contradictory binding data for ADAC analogs across experimental models?
Discrepancies in binding affinities (e.g., Ki variations between rodent vs. human receptors) often stem from differences in assay conditions. To address this:
- Standardize buffer composition : Include 1–10 mM Mg<sup>2+</sup> to stabilize high-affinity agonist binding states .
- Control for receptor density : Use cell lines with matched receptor expression levels (e.g., CHO-K1 cells stably transfected with human A1 receptors) .
- Cross-validate with functional assays : Pair radioligand binding with cAMP accumulation or ERK phosphorylation assays to confirm receptor activity .
Advanced: What strategies optimize ADAC derivatives for subtype-selective adenosine receptor targeting?
The functionalized congener approach enables rational design:
- Spacer group engineering : Replace the carboxymethyl group in ADAC with polyethylene glycol (PEG) chains to enhance water solubility while maintaining A1 affinity .
- Fluorophore conjugation : Attach BODIPY or Alexa Fluor via dipeptide linkers (e.g., Tyr-Ser) to minimize steric hindrance. Validate selectivity via confocal microscopy and displacement assays with subtype-specific antagonists (e.g., SCH58261 for A2A) .
- In silico docking : Use PDB templates (e.g., 5UEN for human A1) to model ligand-receptor interactions and predict binding energetics .
Advanced: How is ADAC evaluated for neuroprotective efficacy in ischemic brain injury models?
- Gerbil global ischemia : Administer ADAC (0.1–1 mg/kg, i.p.) 30 minutes post-carotid occlusion. Assess hippocampal CA1 neuron survival via histology and cognitive recovery using Morris water maze .
- Mechanistic validation : Co-administer A1 antagonist DPCPX to confirm receptor-mediated effects. Measure extracellular adenosine levels via microdialysis and HPLC .
- Dose optimization : Balance neuroprotection with peripheral side effects (e.g., bradycardia) using telemetry in conscious rats .
Advanced: What experimental designs address ADAC's dual role in cochlear protection and CNS effects?
- Noise-induced hearing loss (NIHL) : Expose Wistar rats to 110 dB SPL white noise for 6 hours. Treat with ADAC (1–10 mg/kg, i.p.) pre- and post-exposure. Quantify auditory brainstem response (ABR) thresholds and outer hair cell loss via scanning electron microscopy .
- Blood-brain barrier (BBB) penetration : Compare systemic vs. intratympanic administration. Use LC-MS/MS to measure ADAC levels in perilymph vs. brain tissue .
Advanced: How can ADAC be modified for use in affinity chromatography or targeted drug delivery?
- Biotinylation : Synthesize ADAC-biotin conjugates (Ki ≈ 11 nM) for streptavidin-coated columns to isolate A1 receptors from membrane lysates .
- Dendrimer conjugation : Attach ADAC to poly(amidoamine) dendrimers (G4-PAMAM) via EDC/NHS chemistry. Validate receptor binding via SPR and cellular uptake in SH-SY5Y cells .
Advanced: What analytical techniques quantify ADAC stability and metabolism in biological matrices?
- HPLC-MS/MS : Use C18 columns (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Monitor m/z transitions for ADAC (MW 573.2 → 136.1) and its deaminated metabolite .
- Plasma stability assays : Incubate ADAC (10 µM) in rat plasma (37°C, 0–24 hours). Terminate reactions with ice-cold acetonitrile and quantify degradation via AUC .
Advanced: How do researchers validate ADAC's allosteric modulation of adenosine receptors?
- Schild analysis : Co-incubate ADAC with orthosteric agonists (e.g., CPA) in cAMP assays. A non-parallel rightward shift in dose-response curves confirms allosteric modulation .
- BRET assays : Co-transfect A1 receptors with mini-Gi and NanoLuc tags. Measure ADAC-induced conformational changes via bioluminescence resonance energy transfer .
Advanced: What in vitro models assess ADAC's therapeutic potential for Alzheimer's disease?
- APP/PS1 transgenic mice : Treat with ADAC (0.5 mg/kg/day, oral) for 6 months. Quantify cortical Aβ1–42 via ELISA and synaptic plasticity via LTP in hippocampal slices .
- Cross-reactivity check : Screen for off-target effects on A2A receptors using [[3H]CGS21680 binding assays to exclude confounding neuroprotection mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
